molecular formula C5H11NO B7934579 (R)-2-Methylbutanamide

(R)-2-Methylbutanamide

Cat. No. B7934579
M. Wt: 101.15 g/mol
InChI Key: XUXJHBAJZQREDB-SCSAIBSYSA-N
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Description

(R)-2-Methylbutanamide is a natural product found in Streptomyces with data available.

Scientific Research Applications

  • Matrix Metalloproteinase Inhibitor Development : Derivatives of (R)-2-Methylbutanamide, such as (R)-2-(N-((6-fluoropyridin-3-yl)methyl)-4-methoxyphenyl-sulphonamido)-N-hydroxy-3-methylbutanamide, have been identified as potent inhibitors of matrix metalloproteinases. These inhibitors have applications in the development of therapeutic agents for diseases associated with matrix metalloproteinase activity (Wagner et al., 2009).

  • Radiopharmaceutical Development : Research involving the synthesis and application of radio-labelled matrix metalloproteinase inhibitors, which include derivatives of this compound, suggests potential use in diagnostic imaging, particularly in positron emission tomography (PET) studies (Wagner et al., 2011).

  • Antifungal Activity : A study on N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, a racemic compound related to this compound, demonstrates its effectiveness as an antifungal agent. This suggests potential applications in developing antifungal therapies or agricultural fungicides (Xue Si, 2009).

  • Synthesis of Pharmaceutical Compounds : The compound (R)-N'-benzyl 2-amino-3-methylbutanamide and its derivatives have shown potent anticonvulsant activities, indicating their relevance in the development of new anticonvulsant drugs (King et al., 2011).

  • Polymer Chemistry : Research on achiral N-propargylamides, including N-propargyl-3-methylbutanamide, in polymer synthesis demonstrates the potential application in materials science, particularly in the development of polymers with specific conformational properties (Tabei et al., 2003).

  • Antimicrobial Activity : N-(Dibenzylcarbamothioyl)-3-methylbutanamide has been synthesized and studied for its structural properties and antimicrobial activity. This research underlines the potential use of such compounds in developing new antimicrobial agents (Gumus et al., 2017).

  • Asymmetric Catalysis : The compound (S)-2-methylbutanal, derived from this compound, has been used in asymmetric hydroformylation of olefins, indicating its application in stereoselective synthesis, which is important in pharmaceutical chemistry (Shibahara et al., 2003).

properties

IUPAC Name

(2R)-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXJHBAJZQREDB-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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